molecular formula C13H16O2 B1219947 Cyclopentylphenylacetic acid CAS No. 3900-93-4

Cyclopentylphenylacetic acid

Cat. No. B1219947
CAS RN: 3900-93-4
M. Wt: 204.26 g/mol
InChI Key: BCJIDGDYYYBNNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopentylphenylacetic acid and its analogs involves a series of chemical reactions that lead to the formation of the desired compound. For instance, derivatives of 2-amino-3-benzoylphenylacetic acid, closely related to cyclopentylphenylacetic acid, have been synthesized and evaluated for their pharmacological properties, showcasing the versatility and potential of these compounds in various applications (Walsh et al., 1984).

Molecular Structure Analysis

The molecular structure of cyclopentylphenylacetic acid can be analyzed through various spectroscopic techniques. These analyses provide insights into the compound's molecular configuration and the arrangement of its atoms, which are crucial for understanding its chemical behavior and reactivity. For example, the study of cyclopentolate hydrochloride, a derivative, sheds light on the structural aspects of similar compounds (Roy, 1995).

Chemical Reactions and Properties

Cyclopentylphenylacetic acid undergoes various chemical reactions that illustrate its reactivity and functional versatility. For instance, the cyclization of arylacetoacetates in strong acids demonstrates the compound's ability to form complex structures under specific conditions, highlighting its potential in synthetic chemistry (Kurouchi et al., 2010).

Scientific Research Applications

Cyclopentylphenylacetic acid is primarily used as a certified reference material in pharmaceutical applications . Here are some more potential applications based on the information available:

  • Pharmaceutical Applications

    • Cyclopentylphenylacetic acid is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .
    • It is also used in food and beverage quality control testing, and other calibration requirements .
  • Synthesis of Anticholinergics

    • Cyclopentylphenylacetic acid has been used in the synthesis of 1-cyclopentyl-l-phenyl-2-(p-alkoxyphenyl)ethylenes soft ester analogs of anticholinergics .

Cyclopentylphenylacetic acid is primarily used as a certified reference material in pharmaceutical applications . Here are some more potential applications based on the information available:

  • Pharmaceutical Applications

    • Cyclopentylphenylacetic acid is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .
    • It is also used in food and beverage quality control testing, and other calibration requirements .
  • Synthesis of Anticholinergics

    • Cyclopentylphenylacetic acid has been used in the synthesis of 1-cyclopentyl-l-phenyl-2- (p-alkoxyphenyl)ethylenes soft ester analogs of anticholinergics .

Safety And Hazards

The safety and hazards of Cyclopentylphenylacetic acid are not well-documented. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-cyclopentyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJIDGDYYYBNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884018
Record name Benzeneacetic acid, .alpha.-cyclopentyl-
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclopentylphenylacetic acid

CAS RN

3900-93-4
Record name 2-Cyclopentyl-2-phenylacetic acid
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Record name alpha-Phenylcyclopentylacetic acid
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Record name Cyclopentylphenylacetic acid
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Record name Benzeneacetic acid, .alpha.-cyclopentyl-
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Record name Benzeneacetic acid, .alpha.-cyclopentyl-
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Record name Cyclopentylphenylacetic acid
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Record name CYCLOPENTYLPHENYLACETIC ACID
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Synthesis routes and methods

Procedure details

In a stream of argon, 60% sodium hydride was dissolved in 10 ml of tetrahydrofuran, and the solution was mixed with 2.0 g of benzyl cyanide, stirred for 1 hour at room temperature, further mixed with 3.69 g of 1,4-dibromobutane and again stirred for 16 hours at room temperature. The reaction mixture was mixed with water and ethyl acetate, and the resulting organic layer was separated, washed with a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. After removing the solvent by distillation under a reduced pressure, the thus obtained residue was subjected to silica gel column chromatography, and the resulting hexane eluate was mixed with 45 ml of sulfuric acid and subjected to 24 hours of heating under reflux. After cooling down to room temperature, the reaction solution was mixed with ice water and ethyl acetate to separate water layer which was subsequently mixed with concentrated hydrochloric acid and ethyl acetate, and the resulting organic layer was separated, washed with water and a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. By removing the solvent by distillation under a reduced pressure, 978 mg of 2-cyclopentyl-2-phenylacetic acid was obtained.
Quantity
2 g
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3.69 g
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reactant
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
P Zhang, Q Cheng, W Xu, K Tang - Journal of Chemical …, 2019 - Wiley Online Library
… , enantiomers of chiral drugs exhibit significant differences in pharmacological activities, metabolic processes, metabolic rates and toxicity in vivo.3 α-Cyclopentylphenylacetic acid (…
Number of citations: 2 onlinelibrary.wiley.com
M Mitsuya, K Kobayashi, K Kawakami… - Journal of medicinal …, 2000 - ACS Publications
… of 15a revealed that this acid moiety was a versatile template for improving the selectivity for M 3 over M 2 receptors in comparison with the corresponding cyclopentylphenylacetic acid …
Number of citations: 56 pubs.acs.org
N Bodor, R Woods, C Raper, P Kearney… - Journal of medicinal …, 1980 - ACS Publications
… The starting -cyclopentylphenylacetic acid was resolved … with (±)-a-cyclopentylphenylacetic acid. The chloroform-methanol … product was identical with (±)-acyclopentylphenylacetic acid. …
Number of citations: 105 pubs.acs.org
M Mitsuya, Y Ogino, N Ohtake, T Mase - Tetrahedron, 2000 - Elsevier
… The muscarinic M 3 receptor antagonist 3 consists of a unique chiral difluorinated cyclopentylphenylacetic acid fragment 1 and an 4-amino-1-(aminopyridylmethyl)piperidine moiety 2 …
Number of citations: 22 www.sciencedirect.com
G Brouillette, M Kawamura, GN Kumar… - Journal of pharmaceutical …, 1996 - Elsevier
… This order of potency is roughly identical to the potency of an analogous series of anticholinergic agents based on R-cyclopentylphenylacetic acid.The metabolic product, 9-…
Number of citations: 24 www.sciencedirect.com
DH Hey, OC Musgrave - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… sodium salt gave cyclopentylphenylacetic acid (28.6 g.), which crystallised from light petroleum (bp SO-100") in colourless cubes, mp 99-101" (Vasiliu et aZ., loc. cit., record mp 103"). To …
Number of citations: 12 pubs.rsc.org
K Okimura, K Ohki, Y Sato, K Ohnishi… - Chemical and …, 2007 - jstage.jst.go.jp
… To a solution of 3 (25.5 mg, 15mmol) and NMM (3.06ml, 30mmol) in DMF (600ml), a mixture of cyclopentylphenylacetic acid (12.26 mg, 60mmol) and HATU (22.8mg, 60mmol) in DMF (…
Number of citations: 44 www.jstage.jst.go.jp
JA Faust, A Mori, M Sahyun - Journal of the American Chemical …, 1959 - ACS Publications
A series of 53 esters of 2-hydroxymethy!-2-imidazoline, 2-hydroxymethyl-l, 4, 5, 6-tetrahydropyrimidme and 2-hydroxymethyl-4, 5, 6, 7-tetrahydro-l, 3-diazepme was prepared for testing …
Number of citations: 27 pubs.acs.org
EV Couch, JA Landgrebe - The Journal of Organic Chemistry, 1972 - ACS Publications
… 2-Hydroxy-2-cyclopentylphenylacetic Acid (15).—The glycolaldehyde 7 (300 mg, 1.47 mmol) was converted to the acid by the general procedure. The crude product was …
Number of citations: 7 pubs.acs.org
P Blumbergs, MP LaMontagne… - The Journal of Organic …, 1972 - ACS Publications
… 2-Hydroxy-2-cyclopentylphenylacetic Acid (15).—The glycolaldehyde 7 (300 mg, 1.47 mmol) was converted to the acid by the general procedure. The crude product was …
Number of citations: 40 pubs.acs.org

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